molecular formula C13H25N3O2 B15196368 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-1-piperazinecarbaldehyde CAS No. 4122-84-3

4-(2-Hydroxy-3-(1-piperidinyl)propyl)-1-piperazinecarbaldehyde

Katalognummer: B15196368
CAS-Nummer: 4122-84-3
Molekulargewicht: 255.36 g/mol
InChI-Schlüssel: GAUYDPLFKRENDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 62380 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 62380 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 62380 in its pure form.

Industrial Production Methods

In an industrial setting, the production of NSC 62380 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactants: Large quantities of starting materials are used to produce NSC 62380 on a commercial scale.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 62380 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 62380 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of NSC 62380.

Wissenschaftliche Forschungsanwendungen

NSC 62380 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: NSC 62380 is investigated for its pharmacological properties and potential use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 62380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: NSC 62380 binds to specific receptors on the surface of cells, triggering a series of intracellular events.

    Modulating Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.

    Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

NSC 62380 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 12345: Known for its similar reactivity but different pharmacological properties.

    NSC 67890: Shares some chemical characteristics with NSC 62380 but has distinct applications in industry.

Uniqueness

NSC 62380 stands out due to its specific combination of stability, reactivity, and potential applications across various fields. Its unique properties make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

4122-84-3

Molekularformel

C13H25N3O2

Molekulargewicht

255.36 g/mol

IUPAC-Name

4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C13H25N3O2/c17-12-16-8-6-15(7-9-16)11-13(18)10-14-4-2-1-3-5-14/h12-13,18H,1-11H2

InChI-Schlüssel

GAUYDPLFKRENDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(CN2CCN(CC2)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.